A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(4-vinylphenyl)propanoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(4-vinylphenyl)propanoic Acid
Foreword
In the landscape of modern pharmaceutical development, the synthesis of novel intermediates is a critical step in the discovery of new therapeutic agents. One such compound of interest is 2-Methyl-2-(4-vinylphenyl)propanoic acid, a key intermediate in the synthesis of Alectinib.[1][2] Alectinib is a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[2] This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of 2-Methyl-2-(4-vinylphenyl)propanoic acid, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established chemical principles and analogous synthetic routes for similar arylpropionic acids.
Strategic Approach to Synthesis
The synthesis of 2-Methyl-2-(4-vinylphenyl)propanoic acid can be approached through a multi-step pathway, beginning with readily available starting materials. A logical and efficient strategy involves a Friedel-Crafts acylation, followed by a Grignard reaction and subsequent oxidation. This approach is advantageous due to its high potential yield and the use of well-understood reaction mechanisms.
Detailed Synthesis Protocol
Overall Synthesis Workflow
The proposed synthesis is a three-step process, commencing with the acylation of styrene. The workflow is designed to be robust and scalable for laboratory purposes.
Caption: Proposed three-step synthesis of 2-Methyl-2-(4-vinylphenyl)propanoic acid.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 4-Vinylacetophenone
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of acetyl chloride in anhydrous DCM dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5°C.
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Addition of Styrene: Following the addition of acetyl chloride, add a solution of styrene in anhydrous DCM dropwise over 1 hour, ensuring the temperature remains below 5°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Vinylphenyl)propan-2-ol
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Grignard Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare methylmagnesium bromide by adding a solution of methyl bromide in anhydrous diethyl ether to magnesium turnings.
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Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of 4-vinylacetophenone (from Step 1) in anhydrous diethyl ether dropwise at 0°C.
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Reaction Progression: After the addition, allow the mixture to stir at room temperature for 2-3 hours.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Purification: Evaporate the solvent to yield the tertiary alcohol, which can be used in the next step without further purification if TLC shows a single major product.
Step 3: Synthesis of 2-Methyl-2-(4-vinylphenyl)propanoic acid
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Oxidation: Dissolve the 2-(4-vinylphenyl)propan-2-ol from the previous step in a mixture of acetone and water. Add potassium permanganate (KMnO₄) portion-wise at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
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Reaction Progression: Stir the mixture vigorously for 12-16 hours at room temperature. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.
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Work-up: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Methyl-2-(4-vinylphenyl)propanoic acid.
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₂[3] |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white solid[3] |
| Purity | >97% (as determined by HPLC)[3] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Spectroscopic and Chromatographic Analysis Workflow
A multi-technique approach is necessary for unambiguous structure elucidation and purity assessment.
Caption: Analytical workflow for the characterization of the final product.
Expected Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy
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Rationale: ¹H NMR provides information about the number of different types of protons and their neighboring protons, which is crucial for confirming the molecular structure.
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Predicted Spectrum (400 MHz, CDCl₃):
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δ 7.40-7.20 (m, 4H): Aromatic protons of the vinylphenyl group.
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δ 6.70 (dd, 1H): Vinylic proton.
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δ 5.75 (d, 1H): Vinylic proton.
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δ 5.25 (d, 1H): Vinylic proton.
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δ 1.60 (s, 6H): Methyl protons of the isobutyric acid moiety.
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δ 12.0 (s, 1H): Carboxylic acid proton (this peak may be broad and its chemical shift can vary).
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¹³C NMR (Carbon-13 NMR) Spectroscopy
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Rationale: ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides information about their chemical environment.
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Predicted Spectrum (100 MHz, CDCl₃):
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δ 180-175: Carboxylic acid carbon.
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δ 145-135: Quaternary aromatic carbon and vinylic carbons.
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δ 130-125: Aromatic CH carbons.
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δ 115-110: Vinylic CH₂ carbon.
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δ 45-40: Quaternary carbon of the isobutyric acid moiety.
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δ 30-25: Methyl carbons.
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Mass Spectrometry (MS)
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Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
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Expected Data (Electron Ionization - EI):
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m/z 190 [M]⁺: Molecular ion peak.
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m/z 145: Loss of the carboxyl group (-COOH).
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m/z 117: Loss of the isobutyric acid moiety.
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m/z 45: Carboxyl group fragment [COOH]⁺.
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Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is used to identify the presence of specific functional groups.
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Expected Peaks (cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid.
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1700: C=O stretch of the carboxylic acid.
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1630: C=C stretch of the vinyl group.
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990 and 910: Out-of-plane C-H bends of the vinyl group.
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Applications in Drug Development
2-Methyl-2-(4-vinylphenyl)propanoic acid serves as a crucial building block in the synthesis of Alectinib.[1] The vinyl group provides a reactive handle for further chemical modifications, while the propanoic acid moiety is a common feature in many biologically active molecules, including the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motifs present in this molecule make it a valuable intermediate for the development of other kinase inhibitors and pharmacologically active compounds.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
References
-
2-Methyl-2-(4-vinylphenyl)propanoic Acid/ 1256584-72-1 - Hangzhou Longshine Bio-Tech. [Link]
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proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. [Link]
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mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
- CN102199085A - Preparation method of 2-(4-alkylphenyl)
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. [Link]
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2-phenylpropionic acid - Organic Syntheses Procedure. [Link]
Sources
- 1. 2-Methyl-2-(4-vinylphenyl)propanoic acid | 1256584-72-1 [amp.chemicalbook.com]
- 2. 2-Methyl-2-(4-vinylphenyl)propanoic Acid/ 1256584-72-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. 2-Methyl-2-(4-vinylphenyl)propanoic acid | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
